molecular formula C12H19BO3 B14023062 (4-Isobutoxy-2,3-dimethylphenyl)boronic acid

(4-Isobutoxy-2,3-dimethylphenyl)boronic acid

Cat. No.: B14023062
M. Wt: 222.09 g/mol
InChI Key: OGFYWXGWDBOCRG-UHFFFAOYSA-N
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Description

(4-Isobutoxy-2,3-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with isobutoxy and dimethyl groups. It is commonly used in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutoxy-2,3-dimethylphenyl)boronic acid typically involves the reaction of 4-isobutoxy-2,3-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

    Temperature: Room temperature to 0°C

    Solvent: Anhydrous ether or tetrahydrofuran

    Reagents: 4-isobutoxy-2,3-dimethylphenyl magnesium bromide, trimethyl borate, water

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by boronation and hydrolysis. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Isobutoxy-2,3-dimethylphenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The isobutoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C)

    Oxidation: Hydrogen peroxide or other oxidizing agents, solvent (e.g., acetonitrile), temperature (room temperature to 50°C)

    Substitution: Electrophiles (e.g., halogens), solvent (e.g., dichloromethane), temperature (0-25°C)

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Phenols

    Substitution: Halogenated derivatives

Scientific Research Applications

(4-Isobutoxy-2,3-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to form stable complexes with diols.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of (4-Isobutoxy-2,3-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium center.

    Reductive Elimination: The palladium catalyst forms a new carbon-carbon bond and regenerates the active catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2,3-Dimethylphenylboronic acid

Uniqueness

(4-Isobutoxy-2,3-dimethylphenyl)boronic acid is unique due to the presence of the isobutoxy group, which provides steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C12H19BO3

Molecular Weight

222.09 g/mol

IUPAC Name

[2,3-dimethyl-4-(2-methylpropoxy)phenyl]boronic acid

InChI

InChI=1S/C12H19BO3/c1-8(2)7-16-12-6-5-11(13(14)15)9(3)10(12)4/h5-6,8,14-15H,7H2,1-4H3

InChI Key

OGFYWXGWDBOCRG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC(C)C)C)C)(O)O

Origin of Product

United States

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